![molecular formula C17H19N5O4 B141499 O(6)-Benzyl-2'-deoxyguanosine CAS No. 129732-90-7](/img/structure/B141499.png)
O(6)-Benzyl-2'-deoxyguanosine
Overview
Description
O(6)-Benzyl-2'-deoxyguanosine (O6-BzdG) is a modified form of the naturally occurring nucleoside 2’-deoxyguanosine (dG). O6-BzdG is a synthetic nucleoside analogue used in a wide range of scientific research applications due to its unique properties. This article will discuss the synthesis method of O6-BzdG, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Scientific Research Applications
Cancer Research: Tumor-Related Gene Detection
O(6)-Benzyl-2’-deoxyguanosine (O6-Bn-dG) has been evaluated for its ability to inhibit MGMT (O6-methylguanine-DNA methyltransferase) and potentiate the effects of chemotherapeutic agents like BCNU (carmustine) in brain tumor xenografts. This application is crucial in cancer research, particularly in understanding how to enhance the efficacy of chemotherapy in treating brain tumors .
DNA Damage Studies: Cytotoxicity and Mutagenicity
The compound is used to study the cytotoxic and mutagenic effects of DNA alkylation at the O6 position. Exposure to certain carcinogens leads to the formation of O6-Bn-dG, which is a representative lesion of bulky DNA adducts involved in gene mutations .
Molecular Recognition: Synthetic Nucleoside Interaction
Research has shown that synthetic nucleosides can recognize O6-Bn-dG in DNA, distinguishing it from normal deoxyguanosine. This application is significant in the field of molecular biology, where understanding DNA interactions at the molecular level can lead to advancements in gene editing and repair mechanisms .
Structural Biology: Crystal Structure Determination
O6-Bn-dG is also used in structural biology to understand DNA duplex interactions. Crystal structure determination and refinement studies involving O6-Bn-dG can provide insights into how DNA damage affects the overall structure and function of DNA .
Biochemical Assays: Enzyme Inhibition Studies
The compound’s ability to inhibit enzymes like MGMT is studied through biochemical assays. These studies are essential for developing drugs that can modulate enzyme activity, particularly in cancer therapy .
Pharmacology: Drug Development
O6-Bn-dG’s role in potentiating chemotherapeutic drugs opens up avenues for drug development, especially for compounds that can target specific DNA lesions or enhance the action of existing cancer treatments .
Genotoxicity Testing: Risk Assessment
In toxicology, O6-Bn-dG is used for genotoxicity testing to assess the risk associated with exposure to potential carcinogens that can alkylate DNA at the O6 position .
Chemical Biology: Study of DNA Repair Mechanisms
Understanding how cells respond to O6-Bn-dG lesions helps researchers study DNA repair mechanisms. This knowledge is vital for developing strategies to prevent or reverse mutagenic changes in DNA .
Each application provides a unique perspective on how O(6)-Benzyl-2’-deoxyguanosine contributes to scientific research across various fields.
Treatment of Human Brain Tumor Xenografts with O6-Benzyl-2’-deoxyguanosine Recognition of O6-benzyl-2’-deoxyguanosine by a perimidinone-derived synthetic nucleoside Recognition of O6-benzyl-2’-deoxyguanosine by a perimidinone
Mechanism of Action
Target of Action
O(6)-Benzyl-2’-deoxyguanosine (O6-BG) primarily targets the DNA repair protein alkylguanine-alkyltransferase (AGAT) . AGAT plays a crucial role in repairing adducts at the O6 position of guanine in DNA, which are formed by chemotherapeutic nitrosoureas and methylating agents .
Mode of Action
O6-BG and its metabolite O6-benzyl-8-oxoguanine (8-oxo-O6-BG) bind to the same cysteine residue on the AGAT molecule that is used for alkyl group transfer, thereby permanently inactivating that enzyme molecule . This irreversible inactivation enhances the cytotoxicity of nitrosoureas, as AGAT can no longer repair the DNA damage caused by these alkylating agents .
Biochemical Pathways
It is known that o6-bg disrupts the dna repair mechanism mediated by agat, leading to an accumulation of dna damage and subsequent cell death .
Pharmacokinetics
O6-BG exhibits rapid elimination with a half-life of 85 ± 140 minutes, an area under the curve of 795 ± 320 μm·min, and a clearance of 760 ± 400 ml/min/m² . Its active metabolite, 8-oxo-O6-BG, has a longer terminal half-life, approximately 4-fold longer than O6-BG . The pharmacokinetic parameters for O6-BG and 8-oxo-O6-BG are similar to those reported previously in adults .
Result of Action
The action of O6-BG results in the accumulation of DNA damage in cells due to the inactivation of AGAT . This leads to an enhancement of the cytotoxic effects of alkylating agents, such as nitrosoureas, ultimately leading to cell death .
properties
IUPAC Name |
(2R,3S,5R)-5-(2-amino-6-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c18-17-20-15-14(16(21-17)25-8-10-4-2-1-3-5-10)19-9-22(15)13-6-11(24)12(7-23)26-13/h1-5,9,11-13,23-24H,6-8H2,(H2,18,20,21)/t11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEDBOAIQUHDQD-YNEHKIRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926478 | |
Record name | 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O(6)-Benzyl-2'-deoxyguanosine | |
CAS RN |
129732-90-7 | |
Record name | O(6)-Benzyl-2'-deoxyguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129732907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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